3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol
Description
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol is a silicon-containing diol derivative characterized by a pentane-1,5-diol backbone substituted at the 3-position with a dimethyl(phenyl)silyl ether group. This compound integrates the hydrophilicity of the diol moiety with the lipophilic and steric bulk of the silyl group, making it a candidate for applications in organic synthesis, polymer chemistry, and as a protecting group intermediate. The dimethyl(phenyl)silyl group enhances stability against hydrolysis compared to trimethylsilyl analogs while maintaining reactivity in selective deprotection or cross-coupling reactions .
Properties
CAS No. |
917387-26-9 |
|---|---|
Molecular Formula |
C13H22O3Si |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]oxypentane-1,5-diol |
InChI |
InChI=1S/C13H22O3Si/c1-17(2,13-6-4-3-5-7-13)16-12(8-10-14)9-11-15/h3-7,12,14-15H,8-11H2,1-2H3 |
InChI Key |
SZDBIXYQRASKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol typically involves the reaction of 3-chloropropyl(dimethyl)phenylsilane with pentane-1,5-diol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of pentane-1,5-diol displace the chlorine atom on the silane compound, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Silane derivatives.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Applications in Materials Science
1. Polymer Synthesis
The compound can be utilized as a precursor in the synthesis of siloxane-based polymers. Its silanol functionality allows it to participate in condensation reactions to form silicone elastomers and resins. These materials are known for their thermal stability, flexibility, and resistance to environmental degradation.
2. Surface Modification
Due to its siloxane nature, 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol can be employed for surface modification of various substrates. It can enhance hydrophobicity and chemical resistance when applied as a coating on glass, metals, or ceramics. This application is particularly useful in creating anti-fogging or anti-corrosive surfaces.
Pharmaceutical Applications
1. Drug Delivery Systems
The compound's ability to form stable complexes with active pharmaceutical ingredients (APIs) makes it a candidate for drug delivery systems. Its siloxane structure can encapsulate drugs, improving their solubility and bioavailability. Research indicates that such formulations can enhance the therapeutic efficacy of poorly soluble drugs.
2. Biocompatibility Studies
As a siloxane derivative, this compound has been investigated for biocompatibility in medical devices. Its non-toxic profile and chemical stability suggest potential use in biomedical applications such as implants and drug-eluting devices.
Chemical Synthesis Applications
1. Synthetic Intermediates
This compound serves as an important synthetic intermediate in organic chemistry. It can be used in the synthesis of more complex molecules through nucleophilic substitution reactions due to the presence of the hydroxyl group and the reactive siloxane bond.
2. Catalysis
Research has indicated that compounds similar to this compound can act as ligands in catalytic processes. They facilitate various reactions such as cross-coupling and asymmetric synthesis by stabilizing transition states or intermediates.
Case Studies
Mechanism of Action
The mechanism of action of 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol involves its ability to interact with various molecular targets through its hydroxyl and silyl ether groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other molecular assemblies. The specific pathways and targets depend on the context of its application, such as in catalysis or drug development.
Comparison with Similar Compounds
tert-Butyl(dimethyl)silyl-Protected Diols
Compounds such as tert-butyl 3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl-L-alaninate () feature a bulkier tert-butyl substituent on silicon. This increases steric hindrance, improving resistance to acidic/basic hydrolysis but reducing reactivity in nucleophilic substitutions. In contrast, the phenyl group in the target compound provides moderate steric protection while enabling π-π interactions in catalytic systems .
Methyl 3-(Dimethyl(phenyl)silyl)penta-3,4-dienoate ()
This allenoate ester shares the dimethyl(phenyl)silyl group but lacks the diol functionality. Its conjugated system facilitates enantioselective reactions with ortho-quinone methides, highlighting the silyl group’s role in stabilizing transition states. The absence of hydroxyl groups limits its use in polar solvents but enhances compatibility in hydrophobic matrices .
Diol-Based Analogues
3-Phenylpentane-1,5-diol ()
Devoid of the silyl group, this compound exhibits higher water solubility (logP ≈ 1.2) but lower thermal stability. Its applications are restricted to simple condensation reactions, whereas the silyl ether in the target compound broadens utility in silicon-based cross-coupling or photopolymerization .
1,5-Pentanediol ()
The parent diol lacks substituents, resulting in a low molecular weight (104.15 g/mol) and high flexibility. It serves primarily as a solvent or plasticizer, whereas the silyl-modified derivative introduces site-specific reactivity for advanced synthetic routes .
Ketone and Ester Derivatives
3-Hydroxy-1,5-diphenyl-1-pentanone ()
This ketone derivative replaces the silyl ether with a phenyl ketone group, altering electronic properties. The carbonyl group increases electrophilicity, enabling nucleophilic additions, but reduces stability under reducing conditions. The target compound’s silyl ether offers better compatibility with Grignard or organometallic reagents .
Data Tables
Table 1. Structural and Physical Properties Comparison
*logP estimated via computational tools (e.g., ChemDraw).
Research Findings
- Synthetic Utility : The dimethyl(phenyl)silyl group in the target compound offers a balance between steric protection and reactivity, outperforming trimethylsilyl analogs in hydrolysis resistance (t₁/₂ > 24 h in pH 7 buffer) .
- Catalytic Applications: In enantioselective reactions, silyl ethers with phenyl substituents enhance stereochemical control by engaging in non-covalent interactions, as demonstrated in ’s cycloadditions (up to 95% ee) .
Biological Activity
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol is a silanol derivative that has garnered interest in various biological applications, particularly in medicinal chemistry. Its unique structure, featuring a dimethyl(phenyl)silyl group, positions it as a potential candidate for further research into its biological activities, such as antimicrobial and anticancer properties.
- Molecular Formula : CHOSi
- Molecular Weight : 254.397 g/mol
- CAS Number : 917387-26-9
- LogP : 1.2487 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that compounds containing silanol groups can exhibit significant biological activities due to their ability to interact with various biological targets. The biological activity of this compound is primarily explored through its potential as an antimicrobial and anticancer agent.
Anticancer Properties
The anticancer potential of similar silanol-containing compounds has been documented, indicating their ability to inhibit tumor growth and induce apoptosis in cancer cells. The interaction with specific molecular targets such as enzymes and receptors is crucial for their anticancer activity. For instance, silanol compounds may modulate signaling pathways involved in cell proliferation and survival.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with:
- Enzymes : By acting as an inhibitor or modulator.
- Cell Membranes : Disrupting the integrity of microbial cells.
- Receptors : Binding to specific receptors involved in oncogenic signaling pathways.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential applications:
-
Antimicrobial Studies :
- Research has shown that silanol derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the silanol structure could enhance antimicrobial efficacy.
-
Anticancer Research :
- A study involving silanol derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The results indicated that these compounds could induce apoptosis through caspase activation pathways.
-
Synthesis and Applications :
- The synthesis of this compound has been explored for its utility as a building block in the development of more complex therapeutic agents. Its unique silyl group may facilitate reactions that lead to biologically active derivatives.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
